molecular formula C18H37NO5S B13758051 1-(2-Aminoethyl) 2-sulfohexadecanoate CAS No. 59997-74-9

1-(2-Aminoethyl) 2-sulfohexadecanoate

Cat. No.: B13758051
CAS No.: 59997-74-9
M. Wt: 379.6 g/mol
InChI Key: STLXFPCGXYWBTO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl) 2-sulfohexadecanoate: is a synthetic organic compound that features both an amino group and a sulfonic acid group attached to a hexadecanoate backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl) 2-sulfohexadecanoate typically involves the following steps:

    Starting Materials: The synthesis begins with hexadecanoic acid, which is then converted into its sulfonic acid derivative.

    Aminoethylation: The sulfonic acid derivative is then reacted with 2-aminoethanol under controlled conditions to introduce the aminoethyl group.

The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial for achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl) 2-sulfohexadecanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the sulfonic acid group can produce sulfonates.

Scientific Research Applications

1-(2-Aminoethyl) 2-sulfohexadecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl) 2-sulfohexadecanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the sulfonic acid group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)imidazolidin-2-one
  • 1-(2-Aminoethyl)piperazine
  • S-(2-Aminoethyl)-L-cysteine

Uniqueness

1-(2-Aminoethyl) 2-sulfohexadecanoate is unique due to its combination of an amino group and a sulfonic acid group on a hexadecanoate backbone. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

59997-74-9

Molecular Formula

C18H37NO5S

Molecular Weight

379.6 g/mol

IUPAC Name

1-(2-aminoethoxy)-1-oxohexadecane-2-sulfonic acid

InChI

InChI=1S/C18H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(25(21,22)23)18(20)24-16-15-19/h17H,2-16,19H2,1H3,(H,21,22,23)

InChI Key

STLXFPCGXYWBTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OCCN)S(=O)(=O)O

Origin of Product

United States

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